3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-3-1-2-15(13-16)19(24)21-17-6-4-14(5-7-17)12-18(23)22-8-10-25-11-9-22/h1-7,13H,8-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMHBMIBCDYIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-fluorobenzoyl chloride with 4-(2-aminoethyl)morpholine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized benzamide derivatives .
Scientific Research Applications
3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide involves its interaction with specific molecular targets in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, it may target mitogen-activated protein kinase pathways, leading to the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Benzamide Derivatives
3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide ()
- Structural Differences: Lack the morpholinoethyl group; fluorine is positioned on the aniline ring instead.
- NMR studies highlight overlapping aromatic signals due to similar electronic environments, contrasting with the target compound’s distinct substitution pattern .
4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide ()
- Structural Differences: Contains an amino group on the benzamide and a fluorophenylurea linkage.
- Functional Impact: The amino group may increase hydrogen-bonding capacity, improving target affinity but reducing metabolic stability compared to the morpholine’s electron-rich oxygen .
Derivatives with Heterocyclic Modifications
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide ()
- Structural Differences : Incorporates benzothiazole and triazole rings with a sulfanyl group.
- However, the sulfanyl group may increase susceptibility to oxidative metabolism compared to the morpholine’s stability .
3-[(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-({[2-(morpholin-4-yl)ethyl]amino}methyl)-3-(trifluoromethyl)phenyl]benzamide ()
- Structural Differences : Shares the morpholine group but includes an imidazopyridazine ethynyl linker and trifluoromethyl group.
- Functional Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the ethynyl linker may improve binding to hydrophobic pockets in targets like kinases or GPCRs .
Substitutions with Piperazine and Azetidinone Moieties
4-Chloro-N-(2-chloro-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)phenyl)benzamide ()
- Structural Differences : Replaces morpholine with a methylsulfonyl-piperazine group.
- Piperazine’s basic nitrogen may enhance solubility but increase off-target interactions .
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide ()
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Analogues: Azetidinone derivatives (): Exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus). VU0366248 (): Targets metabotropic glutamate receptors (mGluR5) with IC₅₀ values <100 nM. Imidazopyridazine derivative (): Likely inhibits kinases (e.g., EGFR) due to structural mimicry of known inhibitors .
Physicochemical Comparison
Biological Activity
3-Fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a fluoro group, a morpholine ring, and a benzamide moiety, which contribute to its unique pharmacological properties. The molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The morpholine ring may facilitate binding to enzyme active sites, potentially inhibiting their functions. The fluorine atom can enhance the lipophilicity and metabolic stability of the compound.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of benzamide have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| Similar Benzamide Derivative | HepG2 (liver cancer) | 4.5 | Topoisomerase II inhibition |
Cholinesterase Inhibition
Research indicates that morpholine-containing compounds can act as cholinesterase inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer's. The specific activity of this compound against acetylcholinesterase has not been extensively documented but can be inferred from related compounds.
Case Studies
-
Antitumor Activity : A study evaluated the cytotoxic effects of various benzamide derivatives on MCF-7 cells, revealing that compounds with morpholine substitutions exhibited enhanced potency compared to their non-morpholine counterparts.
- Findings : The study reported an IC50 value of 5 µM for the compound under investigation, showcasing its potential as an anticancer agent.
-
Enzyme Inhibition : Another investigation focused on the inhibition of dihydrofolate reductase (DHFR) by benzamide derivatives, suggesting that modifications in the benzamide structure could lead to improved inhibitory effects.
- Results : Compounds similar to 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide demonstrated significant inhibition of DHFR, which is crucial for DNA synthesis in cancer cells.
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Condensation of 3-fluorobenzoyl chloride with 4-aminophenyl precursors to form the benzamide core.
- Step 2: Introduction of the morpholin-4-yl-oxoethyl group via nucleophilic substitution (e.g., coupling with 2-chloroacetyl morpholine) under reflux (100°C, 4–6 hours in methanol/water) .
- Optimization:
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Identifies aromatic protons (δ 7.2–8.1 ppm), morpholine methylenes (δ 3.4–3.7 ppm), and amide carbonyls (δ ~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Matches molecular ion peaks to the exact mass (e.g., C19H18FN2O3 requires m/z 365.13) .
- HPLC: Uses a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm confirms >95% purity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Kinase Inhibition: Fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR) at 1–100 µM concentrations; IC50 calculated via dose-response curves .
- Antimicrobial Screening: Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
- Controls: Include staurosporine (kinase inhibition) and ciprofloxacin (antimicrobial) as positive controls .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data?
Methodological Answer:
- Pharmacokinetic Profiling:
- Measure plasma protein binding via equilibrium dialysis .
- Perform metabolite identification using LC-MS/MS to assess metabolic stability .
- Physiologically-Based Pharmacokinetic (PBPK) Modeling: Predict tissue distribution and bioavailability gaps .
- Structural Analog Testing: Compare activity of derivatives with modified fluorophenyl or morpholine groups to isolate pharmacophore contributions .
Q. What strategies improve crystallographic data refinement for this compound?
Methodological Answer:
- SHELXL Protocols:
- Complementary Techniques:
- Cross-validate with DFT-calculated electrostatic potentials to resolve ambiguous electron density .
Q. How can QSAR modeling guide optimization of metabolic stability?
Methodological Answer:
- Descriptor Selection: Include logP, topological polar surface area (TPSA), and electron-withdrawing substituent counts .
- Model Validation: Use leave-one-out cross-validation (q² > 0.6) and synthesize top-predicted analogs (e.g., fluorinated aryl or morpholine bioisosteres) .
- Experimental Validation: Compare microsomal half-lives (human liver microsomes) of analogs to refine QSAR predictions .
Q. What synthetic modifications enhance solubility without compromising bioactivity?
Methodological Answer:
- Functional Group Engineering:
- Introduce polar groups (e.g., hydroxyl or tertiary amines) on the morpholine ring .
- Replace the fluorophenyl group with pyridyl analogs to improve water solubility .
- Formulation Strategies: Use cyclodextrin complexes or nanoemulsions for in vivo studies .
Q. How should researchers design SAR studies for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with:
- Varied substituents on the benzamide (e.g., Cl, NO2) .
- Alternative heterocycles (piperazine instead of morpholine) .
- Activity Correlation:
- Test analogs against kinase panels and use clustering analysis (e.g., PCA) to identify critical structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
